

In Silico Modeling of 3-(2-Phenoxyethyl)azetidine Interactions: A Technical Guide

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Compound of Interest		
Compound Name:	3-(2-Phenoxyethyl)azetidine	
Cat. No.:	B15302035	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding specific biological targets and quantitative data for **3-(2-Phenoxyethyl)azetidine** is not readily available in public literature. This guide provides a comprehensive framework for in silico modeling based on the known biological activities and computational methodologies applied to structurally related azetidine derivatives. The presented signaling pathways and quantitative data are illustrative and intended to serve as a template for research on this specific molecule.

Introduction

Azetidine-containing compounds represent a significant class of heterocyclic molecules with a diverse range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The strained four-membered ring of the azetidine moiety presents unique conformational constraints that can be exploited in drug design to achieve high binding affinity and selectivity for specific biological targets.[2] The molecule **3-(2-Phenoxyethyl)azetidine** combines the azetidine core with a phenoxyethyl side chain, suggesting potential interactions with a variety of protein targets.

This technical guide outlines a comprehensive in silico approach to characterize the potential interactions of **3-(2-Phenoxyethyl)azetidine** with biological systems. It covers methodologies from initial target identification and molecular docking to in-depth molecular dynamics simulations and ADME/Tox profiling. The objective is to provide a robust computational framework to guide further experimental validation and drug development efforts.



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Physicochemical Properties of 3-(2-Phenoxyethyl)azetidine

A summary of the computed physicochemical properties for **3-(2-Phenoxyethyl)azetidine** obtained from PubChem is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics.[4]

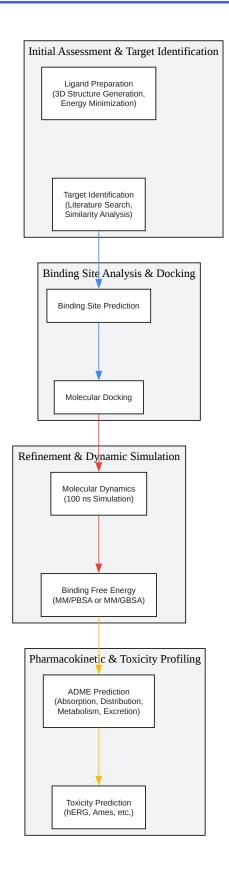
Property	Value
Molecular Formula	C11H15NO
Molecular Weight	177.24 g/mol
XLogP3	1.4
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Topological Polar Surface Area	21.3 Ų
Formal Charge	0

Table 1: Computed Physicochemical Properties of 3-(2-Phenoxyethyl)azetidine

In Silico Modeling Workflow

A typical in silico workflow for characterizing the interactions of a novel small molecule like **3-(2-Phenoxyethyl)azetidine** is depicted below. This multi-step process allows for a comprehensive evaluation from potential target binding to systemic effects.





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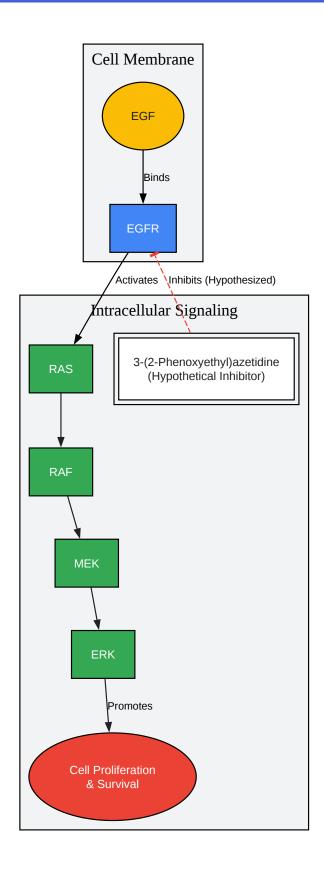
Caption: In Silico Modeling Workflow for **3-(2-Phenoxyethyl)azetidine**.



Hypothetical Signaling Pathway Interactions

Based on the known activities of other azetidine derivatives, which have shown efficacy as anticancer agents, a plausible signaling pathway that could be modulated by **3-(2-Phenoxyethyl)azetidine** is the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates the canonical EGFR signaling cascade and a hypothetical point of inhibition by the compound.





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Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.



Methodologies for Key Experiments Molecular Docking Protocol

- Protein Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMM36).
- Ligand Preparation: The 3D structure of **3-(2-Phenoxyethyl)azetidine** is generated and energy minimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).
- Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict
 the binding pose of the ligand within the active site of the protein. The search space is
 defined by a grid box encompassing the known binding pocket.
- Analysis: The resulting poses are ranked based on their predicted binding affinity (scoring function). The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol

- System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[5] Ions are added to neutralize the system.
- Energy Minimization: The system undergoes energy minimization to remove steric clashes. [5]
- Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.
- Production Run: A production molecular dynamics simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.[5]
- Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (RMSD, RMSF), changes in protein conformation, and the persistence of key intermolecular interactions over time.



ADME/Tox Prediction

Computational tools such as SwissADME and pkCSM are utilized to predict the pharmacokinetic and toxicological properties of **3-(2-Phenoxyethyl)azetidine**. These webbased servers use quantitative structure-activity relationship (QSAR) models to estimate various parameters.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the in silico analyses.

Table 2: Predicted Binding Affinities from Molecular Docking (Hypothetical)

Target Protein	Binding Affinity (kcal/mol)	Interacting Residues
EGFR Kinase Domain	-8.5	Met793, Leu718, Gly719
c-Src Kinase	-7.9	Thr338, Leu273, Val281
VEGFR2 Kinase	-7.2	Cys919, Asp1046, Phe1047

Table 3: Predicted ADME Properties (Hypothetical)

Parameter	Predicted Value	Interpretation
GI Absorption	High	Likely well-absorbed from the gut.
BBB Permeant	Yes	May cross the blood-brain barrier.
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions.
Log Kp (skin permeation)	-6.8 cm/s	Low skin permeability.

Table 4: Predicted Toxicological Endpoints (Hypothetical)



Endpoint	Prediction	Confidence
hERG I Inhibitor	No	0.85
Ames Mutagenicity	No	0.79
Hepatotoxicity	Yes	0.62
Minnow Toxicity	0.8 mg/L	Moderate environmental toxicity.

Conclusion

This technical guide provides a comprehensive in silico framework for the initial characterization of **3-(2-Phenoxyethyl)azetidine**. By employing a combination of molecular docking, molecular dynamics simulations, and ADME/Tox predictions, researchers can gain valuable insights into its potential biological targets, binding mechanisms, and pharmacokinetic profile. The methodologies and data presentation formats outlined herein serve as a robust starting point for further computational and experimental investigations into the therapeutic potential of this and other novel azetidine derivatives. It is imperative that the computational predictions are subsequently validated through in vitro and in vivo experimental assays to confirm the biological activity and assess the true therapeutic potential.

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